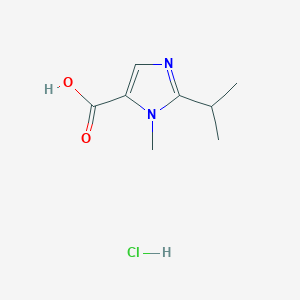

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride

説明

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid; hydrochloride is a heterocyclic organic compound featuring an imidazole core substituted with methyl and isopropyl groups at positions 3 and 2, respectively, and a carboxylic acid moiety at position 4, stabilized as a hydrochloride salt. The imidazole ring is a pharmacologically relevant scaffold due to its role in hydrogen bonding and metabolic stability, while the hydrochloride salt enhances aqueous solubility and bioavailability. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, though its specific applications remain understudied in the provided evidence .

特性

IUPAC Name |

3-methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-5(2)7-9-4-6(8(11)12)10(7)3;/h4-5H,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAQWIKZBAUEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization via α,β-Unsaturated Carbonyl Intermediates

A prevalent approach involves cyclization reactions using α,β-unsaturated carbonyl precursors. For example, 2-difluoroacetyl-3-(dimethylamino)acrylate intermediates can react with methylhydrazine to form pyrazole derivatives, as demonstrated in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Adapting this method, the imidazole ring in the target compound could be constructed by substituting methylhydrazine with a propan-2-ylamine derivative. The reaction typically proceeds at –30°C to –20°C in dichloromethane, followed by distillation under reduced pressure to remove byproducts.

Condensation Reactions with 1,2-Diketones

Alternative routes employ 1,2-diketones and amines. For instance, 1H-imidazole-4-carboxylic acid was synthesized via hydrolysis of ethyl esters using potassium hydroxide, followed by acidification. Applying this to the target compound, a 1,2-diketone precursor could condense with methyl-propan-2-ylamine to form the imidazole ring. Catalysts such as barium sulfate-ferric nitrate composites (used in imidazole synthesis) may enhance cyclization efficiency.

Hydrochloride Salt Formation

Acidification and Crystallization

The final hydrochloride salt is formed by treating the free base with hydrochloric acid in aqueous solution. Patent US20110172428A1 describes a protocol where a reaction mixture is quenched with water and acidified to pH 1–2 using 2 M HCl at 10–15°C . The precipitated solid is filtered and washed to yield the hydrochloride salt.

Solvent and Temperature Optimization

Dichloromethane is frequently used for extracting intermediates, as seen in the isolation of 11 as a dichloromethane solution. For hydrochloride crystallization, aqueous acetic acid-hydrochloric acid mixtures at 90°C ensure complete protonation and crystal growth.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The position of substituents on the imidazole ring is highly sensitive to reaction conditions. For example, in pyrazole syntheses, temperature control (–30°C to –20°C) ensures preferential formation of the 3-substituted isomer over the 5-substituted byproduct. Similar precision is required for the target compound to avoid regioisomeric impurities.

Byproduct Formation During Acidification

Over-acidification or rapid pH adjustment can lead to dimethylamine hydrochloride byproducts, as observed in patent CN111362874B. Gradual addition of HCl and strict temperature control mitigate this issue.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Dichloromethane, while effective for extractions, poses environmental and safety concerns. Patent CN105693619A recommends toluene as a greener alternative for imidazole synthesis, though its efficacy for the target compound requires validation.

Catalyst Recovery

Inorganic salt catalysts (e.g., barium sulfate-ferric nitrate ) used in imidazole syntheses can be recovered via filtration and reused, reducing costs.

化学反応の分析

Types of Reactions

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can facilitate the formation of imidazole derivatives, which are crucial in many synthetic pathways.

Catalytic Applications

- It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivities. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

- Research indicates that 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid; hydrochloride exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Antifungal Activity

- The compound has also been investigated for its antifungal properties, making it a candidate for developing new antifungal agents.

Pharmaceutical Applications

Therapeutic Potential

- Ongoing research explores its potential as a therapeutic agent for various diseases. The compound's ability to interact with biological targets suggests it may play a role in drug design, particularly for conditions requiring modulation of enzyme activity or receptor interactions .

Cancer Research

- Preliminary studies have indicated that derivatives of this compound could exhibit anticancer activity. For instance, certain imidazole derivatives have shown promising results against cancer cell lines, suggesting that 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid; hydrochloride may contribute to future cancer therapies .

Industrial Applications

Production of Agrochemicals

- The compound is utilized in the synthesis of agrochemicals, where its properties can enhance crop protection and yield.

Material Science

- Its unique chemical structure allows for applications in material science, particularly in the development of new polymers and materials with specific properties.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Activity Study

- Cancer Cell Line Testing

作用機序

The mechanism of action of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on hydrochlorides of heterocyclic carboxylic acids or related pharmacophores, emphasizing structural, physicochemical, and functional differences.

Structural Analogues

Key Observations :

- Imidazole vs. Pyrimidine/Indole Cores: The imidazole core in the target compound offers distinct electronic properties compared to pyrimidine (LY2409881) or indole (Yohimbine), influencing binding affinity to biological targets.

- Salt Form Impact : Hydrochloride salts universally improve solubility (e.g., Nicardipine hydrochloride in shows enhanced stability in acidic conditions), but steric hindrance from the isopropyl group in the target compound may reduce solubility compared to smaller analogues like Prilocaine hydrochloride .

Pharmacological and Physicochemical Properties

Notable Findings:

- Acid Stability : The target compound’s carboxylic acid group may confer stability similar to Nicardipine hydrochloride (), which retains integrity under gastric conditions .

- Bioactivity Gaps : Unlike LY2409881 (a kinase inhibitor) or Yohimbine (a receptor antagonist), the target compound lacks direct evidence of biological activity in the provided sources, necessitating further profiling .

生物活性

3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride, a derivative of imidazole, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The compound is synthesized through multi-step reactions that include the formation of imidazole rings and subsequent carboxylation.

Antimicrobial Properties

Research indicates that various imidazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria, suggesting that 3-Methyl-2-propan-2-ylimidazole derivatives could possess similar properties.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3-Methyl... | S. aureus | 32 | |

| 3-Methyl... | E. coli | 27 | |

| 3-Methyl... | H. pylori | 30 |

Anticancer Activity

The potential anticancer properties of imidazole derivatives have been explored in several studies. These compounds often demonstrate cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Imidazole Derivatives

Case Studies

- Antibacterial Study : A study conducted on a series of imidazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications in the imidazole structure significantly impacted antibacterial potency, with some derivatives showing inhibition zones exceeding 30 mm in diameter .

- Anticancer Research : In vitro studies on various cancer cell lines revealed that certain derivatives exhibited potent anticancer activity with IC50 values as low as 0.39 µM against HCT116 cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

The biological activity of 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. This interaction can modulate enzyme activity, leading to antimicrobial or anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methyl-2-propan-2-ylimidazole-4-carboxylic acid hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step procedures with careful optimization of temperature, solvent choice, and catalysts. For imidazole derivatives, cyclization reactions under reflux in polar aprotic solvents (e.g., DMF or THF) are common. Acidic conditions (HCl) are used for hydrochloride salt formation . Yield and purity can be improved by controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to carboxylic acid precursors) and using inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the imidazole ring and carboxylic acid group.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- Mass spectrometry (MS) for molecular ion verification (e.g., [M+H⁺] peak).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies should include:

- pH-dependent degradation tests (e.g., pH 1–7 buffers at 37°C for 48 hours).

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Hygroscopicity tests under controlled humidity (e.g., 40–80% RH) to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound under different experimental conditions?

- Methodological Answer : Contradictions in NMR peaks (e.g., shifting or splitting) may arise from solvent polarity or tautomerism in the imidazole ring. To resolve:

- Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent effects.

- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What strategies mitigate low yields during the final hydrochloride salt formation step?

- Methodological Answer : Low yields often result from incomplete protonation or premature crystallization. Optimize by:

- Adjusting HCl concentration (e.g., 2–4 M in ethanol/water mixtures).

- Slow cooling (0.1°C/min) to promote controlled crystal growth.

- Adding anti-solvents (e.g., diethyl ether) to precipitate the salt .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity in antimicrobial assays?

- Methodological Answer : Perform SAR studies by:

- Synthesizing analogs with varied alkyl/aryl groups at the 2-position.

- Testing against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via MIC assays.

- Correlating logP values (via HPLC retention times) with membrane permeability .

Q. What experimental approaches validate the compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer : Conduct accelerated stability testing:

- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., decarboxylation or hydrolysis).

- Use desiccants and amber glass vials to minimize light/moisture exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic conversion in vivo). Mitigate by:

- Performing microsomal stability assays (e.g., rat liver S9 fractions) to identify reactive metabolites.

- Adjusting dosing regimens (e.g., staggered administration) to reduce acute toxicity .

Q. Why do X-ray crystallography and computational docking models show divergent binding modes for this compound?

- Methodological Answer : Flexibility in the imidazole ring or protonation state variations can cause mismatches. Resolve by:

- Conducting pH-dependent crystallography (e.g., pH 5.0 vs. 7.4).

- Using molecular dynamics simulations to account for conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。